Butanoic acid, 2-(2-naphthalenyloxy)-, (R)-

Description

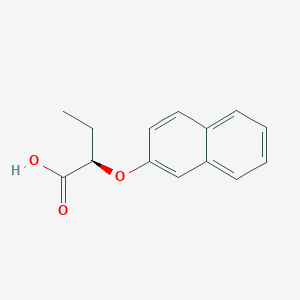

Butanoic acid, 2-(2-naphthalenyloxy)-, (R)- (CAS: 67021-81-2) is a chiral carboxylic acid derivative characterized by a 2-naphthalenyloxy group at the second carbon of the butanoic acid backbone and an (R)-configuration at the stereogenic center. Its molecular formula is C₁₄H₁₄O₃, with a molecular weight of 230.26 g/mol . The compound’s structure confers unique physicochemical properties, including hydrogen-bonding capacity (3 hydrogen bond acceptors and 1 donor) and moderate lipophilicity (XLogP3: 3.6) . It is structurally related to auxin-like herbicides and bioactive esters but is distinguished by its naphthalene-based substituent and stereochemistry.

Properties

CAS No. |

7668-55-5 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(2R)-2-naphthalen-2-yloxybutanoic acid |

InChI |

InChI=1S/C14H14O3/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3,(H,15,16)/t13-/m1/s1 |

InChI Key |

QRVVQLDMZUSLKF-CYBMUJFWSA-N |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Naphthalen-2-yloxy)butanoic acid typically involves the reaction of 2-naphthol with ®-2-bromobutanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the electrophilic carbon of the bromobutanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of ®-2-(Naphthalen-2-yloxy)butanoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Naphthalen-2-yloxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Tetrahydronaphthalene derivatives

Substitution: Various substituted naphthalene derivatives depending on the reagents used

Scientific Research Applications

Chemical Properties and Structure

Butanoic acid, 2-(2-naphthalenyloxy)-, (R)- is characterized by a butanoic acid moiety attached to a naphthalene ring via an ether linkage. Its molecular formula is C_{12}H_{14}O_3, and it exhibits unique chemical properties due to its structural configuration. The compound's stereochemistry contributes to its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : This compound serves as a critical building block in organic synthesis for creating more complex molecules. Its naphthalene structure allows for various functionalization reactions that can lead to the development of novel compounds with desired properties .

- Oxidation and Reduction Reactions : It can undergo oxidation to form naphthoquinones and reduction to yield tetrahydronaphthalene derivatives. These transformations are essential in synthesizing intermediates for pharmaceuticals and agrochemicals.

Biology

- Biological Activity : Research indicates that Butanoic acid, 2-(2-naphthalenyloxy)-, (R)- possesses potential antimicrobial and anti-inflammatory properties. Studies have shown its efficacy in modulating oxidative stress pathways, which could be beneficial in treating inflammatory diseases .

- Mechanism of Action : The compound interacts with specific molecular targets within biological systems, potentially influencing enzyme activity or receptor binding. Ongoing research aims to elucidate the exact pathways involved .

Medicine

- Therapeutic Potential : Investigations are underway to assess the compound's viability as a therapeutic agent for various conditions, including its role in drug development aimed at enhancing efficacy while minimizing adverse effects .

- Pharmacogenomics : The compound's applications extend into pharmacogenomics, where understanding genetic variations can help predict individual responses to drugs containing this compound as an active ingredient .

Industrial Applications

- Material Development : In the industrial sector, Butanoic acid, 2-(2-naphthalenyloxy)-, (R)- is utilized in developing new materials and as an intermediate in synthesizing dyes and pigments. Its unique chemical properties enable the formulation of products with enhanced performance characteristics .

Case Studies

Mechanism of Action

The mechanism of action of ®-2-(Naphthalen-2-yloxy)butanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1-Naphthalenyloxy vs. 2-Naphthalenyloxy Derivatives

- Butanoic acid, 2-(1-naphthalenyloxy)-, (R)- (CAS: 67021-81-2) and (S)-isomer (CAS: 60210-87-9) differ in the naphthalene substitution position.

- Hexanoic acid, 2-(2-naphthalenyloxy)-, (R)- (CAS: 7668-59-9) extends the carbon chain to six carbons, increasing molecular weight (258.31 g/mol) and lipophilicity (XLogP3: 4.4), which may enhance membrane permeability in biological systems .

Functional Group Variations

- Phenoxybutanoic Acid Herbicides: MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) are structurally related but lack the naphthalene moiety. Their herbicidal activity arises from auxin mimicry, with chlorine substituents enhancing stability and bioactivity . Butanoic acid, 2-(4-hydroxyphenoxy)-2-methyl-, methyl ester, (2R) (CAS: 653563-78-1) introduces a hydroxyl group and methyl ester, reducing acidity and altering bioavailability compared to the parent carboxylic acid .

Stereoisomers

- The (S)-isomer of Butanoic acid, 2-(2-naphthalenyloxy)- (CAS: 60210-87-9) may exhibit divergent biological activity due to enantioselective interactions, as seen in chiral agrochemicals and pharmaceuticals .

Table 1: Key Properties of Butanoic Acid Derivatives

| Compound Name | CAS | Molecular Formula | MW (g/mol) | XLogP3 | Hydrogen Bonds (Donor/Acceptor) | Applications |

|---|---|---|---|---|---|---|

| Butanoic acid, 2-(2-naphthalenyloxy)-, (R)- | 67021-81-2 | C₁₄H₁₄O₃ | 230.26 | 3.6 | 1 / 3 | Research, potential agrochemicals |

| Hexanoic acid, 2-(2-naphthalenyloxy)-, (R)- | 7668-59-9 | C₁₆H₁₈O₃ | 258.31 | 4.4 | 1 / 3 | Biochemical studies |

| MCPB | 94-81-5 | C₁₁H₁₃ClO₃ | 228.67 | 2.8 | 1 / 3 | Herbicide |

| 2,4-DB | 94-82-6 | C₁₀H₁₀Cl₂O₃ | 249.09 | 3.1 | 1 / 3 | Herbicide |

| Lovastatin (statin derivative) | 75330-75-5 | C₂₄H₃₆O₅ | 404.54 | 5.2 | 2 / 5 | Cholesterol-lowering drug |

Key Findings:

- Lipophilicity: Longer carbon chains (e.g., hexanoic acid derivatives) increase XLogP3 values, enhancing lipid solubility .

- Bioactivity: Phenoxy herbicides (MCPB, 2,4-DB) rely on chlorine substituents for stability and auxin-like activity, whereas naphthalenyloxy derivatives may target different pathways .

- Stereochemistry: The (R)-configuration in Butanoic acid, 2-(2-naphthalenyloxy)- could optimize binding to enzymes or receptors, as seen in enantioselective drug interactions .

Biological Activity

Butanoic acid, 2-(2-naphthalenyloxy)-, (R)- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological systems.

Chemical Structure and Properties

Butanoic acid, 2-(2-naphthalenyloxy)-, (R)- is characterized by its unique structure, which includes a butanoic acid moiety linked to a naphthalene ring via an ether bond. This structural configuration may confer specific biological activities that are of interest in medicinal chemistry.

Research indicates that compounds similar to butanoic acid derivatives can act as inhibitors of neurotransmitter transporters. For instance, functionalized amino acids designed as inhibitors of GABA transporters have shown significant activity against various subtypes of these transporters, suggesting a potential pathway for butanoic acid's action in neurological contexts . The inhibition of GABA uptake could lead to enhanced neurotransmission and may be beneficial in treating conditions related to neuropathic pain.

Anticancer Activity

In studies involving related compounds, certain butanoic acid derivatives have demonstrated anticancer properties. These compounds were synthesized and tested for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of butanoic acid, 2-(2-naphthalenyloxy)-, (R)- in this regard remains to be fully elucidated but warrants further investigation.

Neuropathic Pain Models

A study focused on the design of new functionalized amino acids showed promising results in neuropathic pain models. Compounds with structural similarities to butanoic acid were tested for their inhibitory effects on GABA transporters mGAT1 and mGAT4, revealing potential therapeutic applications for managing neuropathic pain .

Plant Growth Regulation

Interestingly, derivatives of butanoic acid have also been explored for their role as plant growth regulators. Research indicates that certain phenoxy derivatives can inhibit cytokinin activity and regulate seed germination . This suggests that butanoic acid's biological activity may extend beyond mammalian systems into agricultural applications.

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.